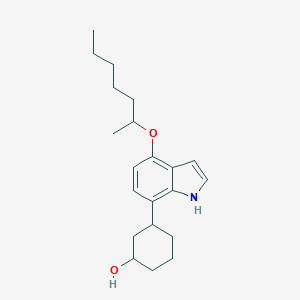
4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole
説明
4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole is a synthetic cannabinoid compound that belongs to the indole family. This compound has gained significant attention in the scientific community due to its potential applications in medical research. The compound is known to interact with the endocannabinoid system in the human body, which is responsible for regulating various physiological functions.
作用機序
The mechanism of action of 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole involves its interaction with the CB1 and CB2 receptors in the endocannabinoid system. This interaction leads to the activation of various signaling pathways that are involved in regulating physiological functions such as pain, inflammation, and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole are dependent on its interaction with the endocannabinoid system. This compound has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
実験室実験の利点と制限
The advantages of using 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole in lab experiments include its high affinity for the CB1 and CB2 receptors, which makes it a potent tool for studying the endocannabinoid system. Additionally, its synthetic nature allows for precise control over its chemical properties.
The limitations of using 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole in lab experiments include the lack of long-term safety data and the potential for off-target effects. Additionally, the synthesis of this compound can be challenging, which may limit its availability for research purposes.
将来の方向性
The potential future directions for research on 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole include studying its effects on various physiological functions such as appetite, sleep, and mood. Additionally, further research is needed to determine its long-term safety and potential for use in clinical settings. The development of more efficient synthesis methods may also increase its availability for research purposes. Finally, the potential for developing analogs of this compound with improved pharmacological properties should be explored.
In conclusion, 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole is a synthetic cannabinoid compound with potential applications in medical research. Its interaction with the endocannabinoid system makes it a potent tool for studying various physiological functions. Further research is needed to determine its safety and potential for use in clinical settings.
科学的研究の応用
The potential applications of 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole in scientific research are vast. It has been shown to have an affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are involved in regulating pain, inflammation, and immune response. This compound has been studied for its potential use in the treatment of various diseases such as cancer, multiple sclerosis, and epilepsy.
特性
IUPAC Name |
3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-3-4-5-7-15(2)24-20-11-10-18(21-19(20)12-13-22-21)16-8-6-9-17(23)14-16/h10-13,15-17,22-23H,3-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXCPIUNUQXSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)OC1=C2C=CNC2=C(C=C1)C3CCCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907973 | |
| Record name | 3-{4-[(Heptan-2-yl)oxy]-1H-indol-7-yl}cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol | |
CAS RN |
102651-69-4 | |
| Record name | 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102651694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{4-[(Heptan-2-yl)oxy]-1H-indol-7-yl}cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



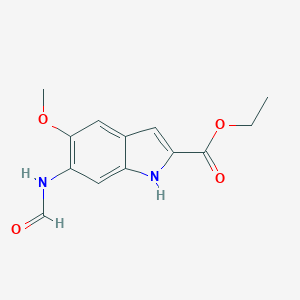
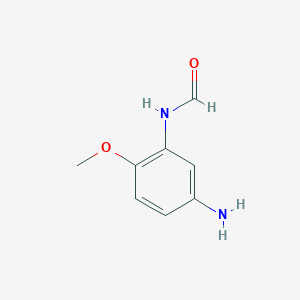
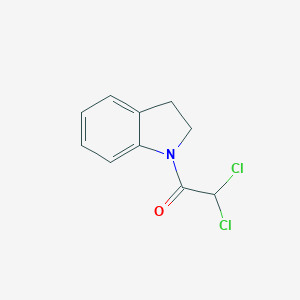
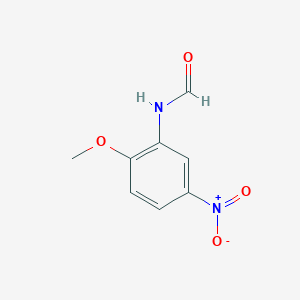
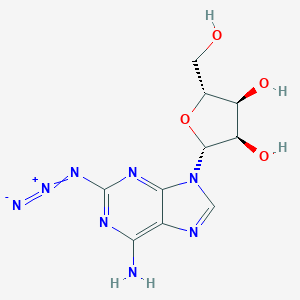

![2-[(2-Chloroacetyl)amino]butanoic acid](/img/structure/B19887.png)




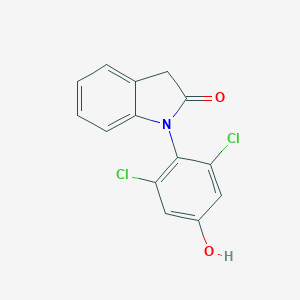

![3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B19906.png)